4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one
CAS No.:
Cat. No.: VC16525026
Molecular Formula: C26H38O3
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H38O3 |
|---|---|
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | 4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one |
| Standard InChI | InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3 |
| Standard InChI Key | BWKLKUMHNBYPDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C |
Introduction
4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one is a complex organic compound characterized by its intricate molecular structure, which includes a cyclopenta[a]phenanthrene core and an oxolan-2-one moiety. This compound belongs to the category of polycyclic compounds and contains functional groups such as ketones and lactones, which are crucial for its chemical and biological properties .
Molecular Formula and Weight
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Molecular Formula: C27H38O2
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Molecular Weight: Approximately 414.59 g/mol.
Functional Groups
The compound features ketone and lactone functional groups, which are significant for its reactivity and potential applications in various scientific fields.
Chemical Classification
It is classified under lipids and lipid-like molecules, specifically as a steroid lactone, due to its structural resemblance to steroids and the presence of a lactone ring .
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature and pH to ensure the successful formation of the desired product. The synthetic routes may vary based on the starting materials used.
Chemical Reactions
4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one can undergo various chemical reactions due to its functional groups. Common reactions include:
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Oxidation: The lactone ring can be oxidized under specific conditions.
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Reduction: The ketone group can be reduced to form alcohols.
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Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Applications in Scientific Research
This compound is a valuable subject for ongoing research across multiple scientific disciplines due to its unique structure and potential biological activities. It is used in studies related to steroid lactones and their interactions with biological systems .
Comparison with Similar Compounds
Similar compounds, such as other steroid lactones, share structural features and potential biological activities. These compounds are often studied for their roles in biological systems and potential therapeutic applications .
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C27H38O2 |
| Molecular Weight | Approximately 414.59 g/mol |
| Functional Groups | Ketone and lactone |
| Chemical Classification | Lipids and lipid-like molecules > Steroids and steroid derivatives > Steroid lactones |
| Synthesis | Multiple steps with controlled reaction conditions |
| Applications | Scientific research across multiple disciplines |
This table summarizes key information about the compound, highlighting its chemical properties and potential applications in research.
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